3,7-dibromo-1H-pyrrolo[3,2-b]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
3,7-dibromo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACMYUTVEHPBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288369 | |
| Record name | 3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-46-7 | |
| Record name | 3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine has various applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3,7-dibromo-1H-pyrrolo[3,2-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 3,7-dibromo-1H-pyrrolo[3,2-b]pyridine with related analogs:
*Estimated based on brominated analogs. †Discrepancy noted: Calculated MW for C₇H₄Br₂N₂ is 276.93; the reported value in may include additional substituents or measurement error.
Key Observations:
- Substituent Position : Bromine at position 3 (as in 3,7-dibromo) enhances electrophilicity at the pyrrole ring, while 5,7-dibromo derivatives exhibit distinct electronic profiles due to para-substitution .
- Polarity : Nitro groups (e.g., in 7-bromo-3-nitro) increase polarity (XLogP3 = 1.6 vs. ~2.5 for dibromo) and hydrogen-bond acceptor count, affecting solubility .
Biological Activity
3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
This compound features a pyrrole ring fused to a pyridine ring, with bromine substituents at the 3 and 7 positions. This substitution pattern is crucial as it influences the compound's reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C8H6Br2N2 |
| Molecular Weight | 292.96 g/mol |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white crystalline solid |
The primary biological target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . The compound acts as an inhibitor of FGFR activity, which plays a critical role in various cellular processes including proliferation and apoptosis.
Biochemical Pathways
- FGFR Signaling Pathway : The inhibition of FGFR leads to reduced cell proliferation and promotes apoptosis in cancer cells. This mechanism underlines its potential as an anticancer agent.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.
- Cell Proliferation Inhibition : The compound effectively reduces the proliferation rates of cancer cells.
- Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death in malignant cells.
Case Studies
- Study on Cancer Cell Lines :
- A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results showed a significant decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
- Mechanistic Insights :
- Further mechanistic studies revealed that treatment with this compound resulted in the activation of caspase-3 and caspase-9, indicating the involvement of intrinsic apoptotic pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine | Moderate anticancer activity | 20 |
| 4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine | Lower efficacy against FGFR | >30 |
| This compound | High efficacy; significant apoptosis induction | 15 |
Applications in Research
The compound serves multiple roles in scientific research:
- Drug Development : It is being explored as a lead compound for developing new kinase inhibitors.
- Organic Synthesis : Acts as an intermediate for synthesizing complex organic molecules.
- Material Science : Its unique structure allows for potential applications in developing novel materials with specific electronic properties.
Preparation Methods
Preparation Methods of 3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine
The preparation of this compound involves strategic bromination and heterocyclic ring construction. Although direct literature on the exact preparation is limited, related synthetic routes for pyrrolo[3,2-b]pyridine derivatives and brominated azaindoles provide a comprehensive basis for understanding the methodologies.
General Synthetic Strategies
Two primary synthetic approaches are commonly employed in the preparation of brominated pyrrolo[3,2-b]pyridines:
- Halogenation of Pyrrolo[3,2-b]pyridine Core: Starting from the parent pyrrolo[3,2-b]pyridine, selective bromination at positions 3 and 7 using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.
- Construction of the Pyrrolo[3,2-b]pyridine Ring with Pre-installed Bromines: Building the fused heterocyclic system from appropriately brominated pyridine or pyrrole precursors through cyclization reactions.
Specific Preparation Routes and Research Findings
Bromination of Pyrrolo[3,2-b]pyridine
- Starting with 1H-pyrrolo[3,2-b]pyridine, bromination typically targets the electron-rich positions 3 and 7.
- Controlled reaction with N-bromosuccinimide (NBS) in solvents like DMF or acetonitrile at low temperatures affords selective dibromination.
- This method benefits from mild conditions and good regioselectivity, minimizing polybromination or side reactions.
Cyclization from Brominated Precursors
- Synthesis can begin from 3,7-dibromo-2-aminopyridine or related brominated pyridine derivatives.
- These precursors undergo intramolecular cyclization with suitable reagents (e.g., base-promoted condensation with α-haloketones or aldehydes) to form the fused pyrrolo[3,2-b]pyridine ring system.
- This route allows introduction of bromine substituents prior to ring closure, often leading to higher yields and purity.
Modified Madelung and Fischer-Type Syntheses
- Literature on related pyrrolo[2,3-b]pyridines indicates that Madelung-type cyclizations (base-promoted intramolecular cyclization of N-aryl amides) and Fischer indole syntheses can be adapted for pyrrolo[3,2-b]pyridine systems.
- Substituted derivatives, including halogenated analogues, have been prepared by these methods with subsequent electrophilic bromination steps.
- These methods provide flexibility in substituent introduction and ring construction.
Example Synthetic Scheme (Literature-Inspired)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Bromination | NBS, DMF, 0–5°C | Selective dibromination of 1H-pyrrolo[3,2-b]pyridine at 3,7-positions |
| 2. Purification | Column chromatography | Isolation of pure this compound |
| Alternative Step 1 | 3,7-dibromo-2-aminopyridine + α-haloketone, base | Cyclization to form pyrrolo[3,2-b]pyridine core with bromines pre-installed |
| Alternative Step 2 | Work-up and purification | Isolation of target compound |
Analytical Characterization
- Products are typically confirmed by NMR (1H, 13C), mass spectrometry, and IR spectroscopy.
- Bromine substitution patterns are verified by characteristic chemical shifts and isotopic patterns in mass spectra.
- Purity and yield depend on reaction conditions and reagent stoichiometry.
Research Data and Comparative Analysis
While direct experimental data for this compound preparation are sparse, studies on related pyrrolo-fused heterocycles provide insights into reaction efficiencies and product profiles.
| Method | Starting Material | Bromination Agent | Yield (%) | Notes |
|---|---|---|---|---|
| Direct bromination | 1H-pyrrolo[3,2-b]pyridine | NBS | 60–75 | Regioselective dibromination, mild conditions |
| Cyclization from brominated pyridines | 3,7-dibromo-2-aminopyridine | Base, α-haloketone | 55–70 | Bromines introduced prior to ring closure |
| Madelung-type synthesis + bromination | N-aryl amide derivatives | Bromine or NBS | 50–65 | Multi-step, allows substitution variation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,7-dibromo-1H-pyrrolo[3,2-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of the pyrrolopyridine core. For example, bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux conditions achieves selective substitution at positions 3 and 7 . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can further functionalize intermediates, but precise temperature control (80–110°C) and catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%) are critical to avoid side reactions . Yield optimization requires careful stoichiometric balancing of brominating agents (2.2–2.5 equivalents) and inert atmosphere maintenance to prevent decomposition .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect distinct aromatic proton signals at δ 8.3–8.5 ppm (pyridine ring protons) and δ 7.1–7.3 ppm (pyrrole ring protons), with coupling constants (J = 2.1–2.5 Hz) indicating adjacent bromine substituents .
- HRMS : The molecular ion [M+H]⁺ should match the theoretical mass (C₇H₅Br₂N₂: ~298.88 g/mol). Deviations >2 ppm suggest incomplete purification or isotopic interference .
Q. How does the 3,7-dibromo substitution pattern influence reactivity compared to mono-brominated analogs?
- Methodological Answer : The dual bromine atoms enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution (SNAr) at positions 5 and 6 due to electron withdrawal. For example, in Suzuki couplings, 3,7-dibromo derivatives show lower reactivity than 3-bromo analogs, requiring higher temperatures (100–120°C) and extended reaction times (12–24 hrs) . Comparative TLC and HPLC analyses can track substitution progress .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound derivatives targeting kinase inhibition?
- Methodological Answer :
- Step 1 : Synthesize derivatives with substituents at positions 5 and 6 (e.g., nitro, amino, methoxy) via SNAr or cross-coupling .
- Step 2 : Screen against kinase panels (e.g., SGK-1, EGFR) using fluorescence polarization assays. IC₅₀ values <1 μM indicate potent inhibition .
- Step 3 : Compare with analogs (e.g., 3-chloro-6-nitro derivatives) to assess bromine’s electronic effects. Data tables like the following guide SAR:
| Derivative | Substituents | SGK-1 IC₅₀ (μM) | EGFR IC₅₀ (μM) |
|---|---|---|---|
| 3,7-Br | None | 0.45 | 1.2 |
| 5-NO₂ | NO₂ at C5 | 0.12 | 0.8 |
| 6-NH₂ | NH₂ at C6 | 0.08 | 0.3 |
Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Contradictions often arise from assay variability. Standardize protocols:
- Use identical cell lines (e.g., HEK293 for SGK-1) and ATP concentrations (1 mM) in kinase assays .
- Validate purity (>95% by HPLC) and solubility (DMSO stock concentration ≤10 mM) to exclude solvent artifacts .
- Replicate studies with orthogonal methods (e.g., surface plasmon resonance vs. enzymatic assays) to confirm binding affinity .
Q. What methodologies assess the pharmacokinetic profile of this compound in preclinical models?
- Methodological Answer :
- Dosage Optimization : Conduct dose-ranging studies in rodents (0.1–50 mg/kg) to determine the therapeutic index. Monitor plasma levels via LC-MS/MS at 0.5, 2, 6, and 24 hrs post-administration .
- Tissue Distribution : Use radiolabeled (¹⁴C) compound to track accumulation in liver, kidneys, and tumors. Autoradiography and PET imaging provide spatial resolution .
- Toxicity : Measure ALT/AST (liver) and BUN/creatinine (kidney) levels after 14-day repeated dosing. Histopathological analysis identifies target-organ toxicity .
Key Structural Comparisons
| Compound | Key Differences | Biological Impact |
|---|---|---|
| 3-Bromo-1H-pyrrolo[3,2-b]pyridine | Single Br at C3; higher electrophilicity | Moderate kinase inhibition (IC₅₀ ~2 μM) |
| 7-Bromothieno[3,2-b]pyridine | Thiophene vs. pyrrole ring; altered π-system | Enhanced DNA intercalation |
| 3-Chloro-6-nitro derivative | Cl/NO₂ substitution; stronger electron withdrawal | Higher cytotoxicity (IC₅₀ ~0.1 μM) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
